3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Description
The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a heterocyclic molecule featuring three distinct moieties:
- A 1,3-benzodioxole group (electron-rich aromatic system with two oxygen atoms).
- A 1,2,3-triazole ring substituted with a 2-bromophenyl group and a methyl group.
- A 1,2,4-oxadiazole core, known for its pharmacological relevance, including analgesic and antiviral activities .
The benzodioxole moiety contributes electron density, which could modulate binding affinity in biological targets.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[1-(2-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN5O3/c1-10-16(21-23-24(10)13-5-3-2-4-12(13)19)18-20-17(22-27-18)11-6-7-14-15(8-11)26-9-25-14/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMDZVXJLNVYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Br)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. Common synthetic routes include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazole Ring:
Construction of the Oxadiazole Ring: This can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Final Assembly: The individual rings are then coupled under specific reaction conditions to form the final compound.
Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form new ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Electronic Properties
Heterocyclic Core Variations
- Compound 6l (): Contains a 1,2,4-triazole-3-thione core instead of oxadiazole. Its IR spectrum shows a C-Br stretch at 563 cm⁻¹, similar to the target compound’s expected Br signature .
- 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole (): Shares the oxadiazole core but replaces benzodioxole with benzotriazole. The dihedral angle between oxadiazole and benzotriazole rings is 80.2°, suggesting distinct conformational flexibility compared to the target compound’s benzodioxole-triazole arrangement .
Substituent Effects
Spectral and Analytical Data
- IR Spectroscopy :
- NMR Spectroscopy :
Data Tables
Table 1: Key Structural and Spectral Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
